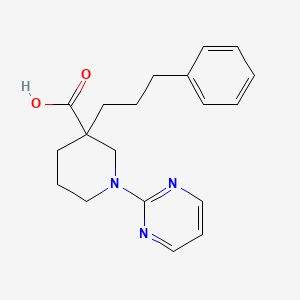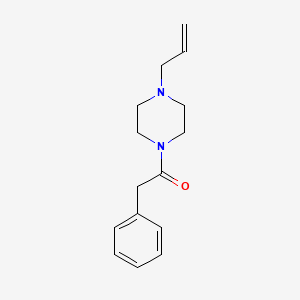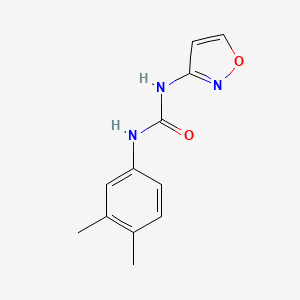![molecular formula C17H16N2OS B5364430 N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5364430.png)
N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide, commonly known as CPTH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer research. CPTH is a synthetic compound that was first synthesized in 2008 by researchers at the University of Illinois. Since then, it has been extensively studied for its various applications in scientific research.
Wirkmechanismus
CPTH exerts its anti-cancer effects by inhibiting the activity of HATs. HATs are enzymes that add acetyl groups to histone proteins, which play a crucial role in the regulation of gene expression. By inhibiting HAT activity, CPTH can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPTH has been shown to have a significant impact on various biochemical and physiological processes. Studies have shown that CPTH can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the invasiveness of cancer cells. Additionally, CPTH has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPTH in lab experiments is its specificity for HAT inhibition. CPTH has been shown to selectively inhibit the activity of HATs, without affecting other histone-modifying enzymes. This specificity allows researchers to study the effects of HAT inhibition on various biological processes without the confounding effects of other histone modifications.
However, one of the limitations of using CPTH in lab experiments is its potential toxicity. Studies have shown that CPTH can be toxic to cells at high concentrations, which may limit its applications in certain experiments. Additionally, the complex synthesis process of CPTH may make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for the use of CPTH in scientific research. One potential application is in the development of new cancer therapeutics. Studies have shown that CPTH can inhibit the growth of various types of cancer cells, suggesting that it may have potential as a cancer therapeutic agent.
Additionally, CPTH may have potential applications in the treatment of inflammatory diseases. Its anti-inflammatory effects suggest that it may be useful in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Finally, future research may focus on the development of new and more efficient synthesis methods for CPTH. The complex synthesis process of CPTH may limit its applications in certain experiments, and the development of new synthesis methods may allow for the production of larger quantities of the compound for use in experiments.
In conclusion, CPTH is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer research. Its specificity for HAT inhibition and anti-cancer effects make it a promising candidate for the development of new cancer therapeutics. Additionally, its anti-inflammatory effects suggest that it may have potential applications in the treatment of inflammatory diseases. Future research may focus on the development of new synthesis methods for CPTH and the exploration of its potential in various scientific fields.
Synthesemethoden
The synthesis of CPTH involves a multi-step process that requires the use of various chemical reagents and solvents. The initial step involves the reaction of 2-cyanobenzaldehyde with malononitrile to form a cyanoacetamide intermediate. This intermediate is then subjected to a series of reactions involving the use of different reagents and solvents to obtain the final product, CPTH.
Wissenschaftliche Forschungsanwendungen
CPTH has been widely used in scientific research due to its potential as a cancer therapeutic agent. Studies have shown that CPTH can inhibit the activity of histone acetyltransferases (HATs), which are enzymes involved in the regulation of gene expression. By inhibiting HAT activity, CPTH can prevent the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-11-13-7-4-5-8-14(13)19-17(20)16-10-12-6-2-1-3-9-15(12)21-16/h4-5,7-8,10H,1-3,6,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMIXBRMRYEHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-acetyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5364351.png)

![6-[2-(2,4-dichlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5364358.png)
![4-benzyl-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol hydrochloride](/img/structure/B5364363.png)
![4-chloro-1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5364364.png)
![N-{4-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-4-oxobutyl}acetamide](/img/structure/B5364368.png)
![1-(1-{[6-(3-hydroxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5364386.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5364394.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364405.png)
![N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5364422.png)

![1-[3-oxo-3-(2-pyridin-2-ylpyrrolidin-1-yl)propyl]-1H-1,2,3-benzotriazole](/img/structure/B5364453.png)

![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5364470.png)